

Application Note: Quantifying Metabolic Flux with Positionally Labeled Glucose Tracers

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Compound of Interest		
Compound Name:	D-Glucose-d1-3	
Cat. No.:	B1146262	Get Quote

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology, identifying metabolic bottlenecks, and discovering drug targets.[1][2] By using stable isotopelabeled substrates, researchers can trace the transformation of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer.[3][4] This application note details the use of positionally labeled glucose, specifically D-Glucose labeled at the first three carbon positions ([1,2,3-13C3]glucose), to simultaneously quantify the relative flux through glycolysis and the Pentose Phosphate Pathway (PPP).

Principle of the Method

The choice of isotopic tracer is paramount for a successful MFA experiment.[5] While uniformly labeled glucose ([U-¹³C₆]glucose) is excellent for tracing the glucose backbone into various pathways, positionally labeled tracers like [1,2,3-¹³C₃]glucose offer a more nuanced view of specific pathway activities.

When [1,2,3-¹³C₃]glucose enters a cell, it is phosphorylated to glucose-6-phosphate and can be metabolized via two major pathways:

• Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. With [1,2,3-¹³C₃]glucose as the substrate, this process yields one molecule of



fully labeled [¹³C₃]pyruvate (and subsequently M+3 lactate) and one molecule of unlabeled pyruvate (M+0 lactate).

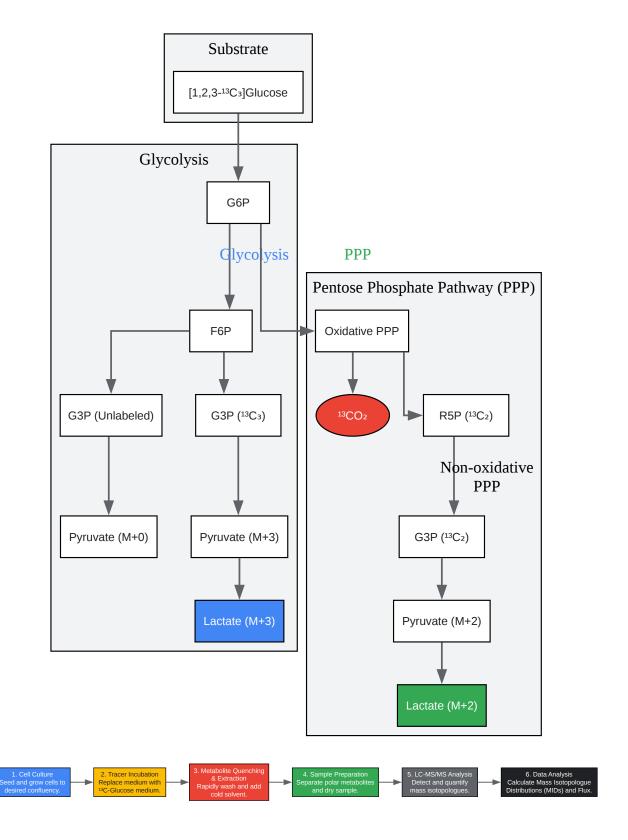
• Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the carbon at the C1 position is released as ¹³CO₂. The remaining five carbons re-enter glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. This results in the generation of pyruvate (and lactate) that is labeled on two carbons (M+2).

By measuring the relative abundance of M+3 and M+2 labeled lactate using mass spectrometry, researchers can quantify the relative flux of glucose through glycolysis versus the PPP. This provides a powerful tool for investigating metabolic reprogramming in diseases like cancer, diabetes, and immune disorders.

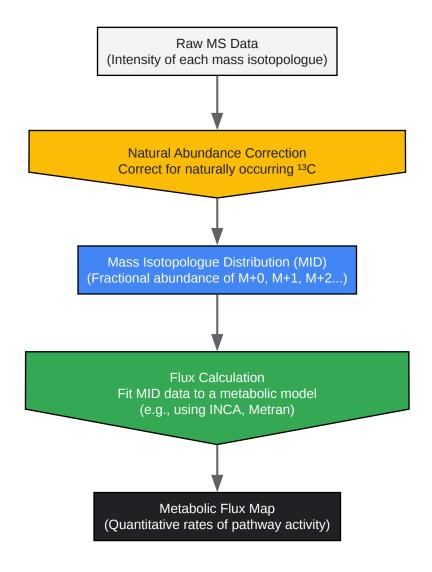
Key Metabolic Pathways

The diagram below illustrates the differential labeling patterns generated from [1,2,3-¹³C₃]glucose when metabolized through glycolysis and the Pentose Phosphate Pathway.









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